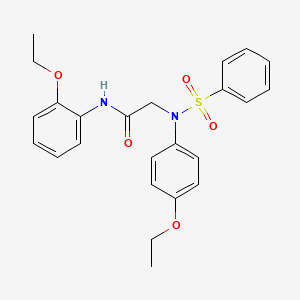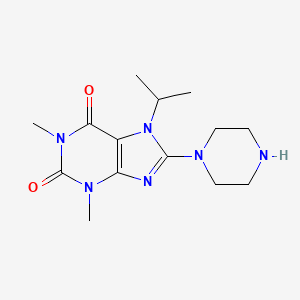
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPG is a versatile compound that can be synthesized using a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anticonvulsant and antinociceptive effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In drug discovery, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool compound to identify new drug targets and to study the mechanism of action of existing drugs. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively inhibit the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and learning and memory. The selective inhibition of the NMDA receptor by N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has opened up new avenues for the development of drugs that target this receptor for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting the activity of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of the NMDA receptor leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory. N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively binds to a specific site on the NMDA receptor and inhibits its activity, leading to a reduction in calcium influx and a disruption of the intracellular signaling cascade.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the activity of the NMDA receptor with a high degree of potency and selectivity. In vivo studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent anticonvulsant and antinociceptive effects, indicating that it may have therapeutic potential for the treatment of epilepsy and chronic pain. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a versatile compound that can be easily synthesized using a simple and efficient method. It has a high degree of purity and yield, making it ideal for large-scale production. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has potent pharmacological effects that make it an attractive compound for the study of the NMDA receptor and its role in synaptic plasticity and learning and memory.
However, there are also some limitations to the use of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties and mechanism of action. In addition, N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to investigate its effects on other ion channels and neurotransmitter systems, which may lead to the discovery of new drug targets. Finally, future studies should aim to elucidate the precise mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on intracellular signaling pathways, which may provide insights into the regulation of synaptic plasticity and learning and memory.
Synthesemethoden
N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a simple and efficient method that involves the reaction of 2-ethoxyaniline, 4-ethoxyaniline, and benzenesulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of triethylamine. The reaction yields N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a high purity and yield. The synthesis method can be easily scaled up for large-scale production, making N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide an attractive compound for industrial applications.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-20-16-14-19(15-17-20)26(32(28,29)21-10-6-5-7-11-21)18-24(27)25-22-12-8-9-13-23(22)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGJVZQLDLCXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)
![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)